molecular formula C11H9Cl2N B1627725 4,6-Dichloro-2,8-dimethylquinoline CAS No. 21629-51-6

4,6-Dichloro-2,8-dimethylquinoline

Cat. No. B1627725
CAS RN: 21629-51-6
M. Wt: 226.1 g/mol
InChI Key: CPJUQQYVCLNEHM-UHFFFAOYSA-N
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Description

4,6-Dichloro-2,8-dimethylquinoline (4,6-DCQ) is an organic compound used in a variety of scientific research applications. It is a member of the quinoline family and has been used in the synthesis of a variety of compounds, such as drugs, dyes, and other chemicals. 4,6-DCQ is also used in the laboratory for the analysis of biological samples and for the development of new drugs.

Scientific Research Applications

Supramolecular Assembly and Molecular Inclusion

4,6-Dichloro-2,8-dimethylquinoline exhibits unique properties in the formation of supramolecular assemblies. Its structural configuration allows for the inclusion of polyhalomethanes, showing a distinctive behavior in crystallization from different solvents. This compound's ability to form lattice inclusion compounds with polyhalomethanes, but not with other solvents, highlights its selective inclusion properties. The study by Ashmore et al. (2006) elucidates these phenomena, detailing the molecular packing, crystal energies, and types of intermolecular assembly employed by 4,6-Dichloro-2,8-dimethylquinoline and its derivatives (Ashmore, Bishop, Craig, & Scudder, 2006).

Molecular Engineering and Inclusion Properties

Further exploration of 4,6-Dichloro-2,8-dimethylquinoline's inclusion properties reveals its versatility as a host molecule. The compound's chlorine substitution significantly influences its ability to include guest molecules with different functionalities. Ashmore et al. (2007) demonstrate the diverse inclusion capabilities of this compound, presenting crystal structures of its lattice inclusion compounds with a variety of solvents. This research provides insight into the different types of aromatic interfacial packing and the absence of certain motifs found in non-chlorinated analogues, showcasing the compound's tailored inclusion behavior (Ashmore, Bishop, Craig, & Scudder, 2007).

Anticancer Potential and Drug Development

4,6-Dichloro-2,8-dimethylquinoline has shown potential in the development of anticancer agents. Živković et al. (2018) investigated a new class of platinum(II) complexes incorporating 4,6-Dichloro-2,8-dimethylquinoline, revealing promising in vitro cytotoxicity and selective toxicity towards carcinoma cell lines. This study highlights the compound's role in the synthesis of novel anticancer drugs, showing significant biological activity and potential therapeutic applications (Živković, Kljun, Ilic-Tomic, et al., 2018).

Interaction with Alzheimer's Disease Pathology

In Alzheimer's disease research, derivatives of 4,6-Dichloro-2,8-dimethylquinoline have been explored for their therapeutic potential. Summers et al. (2020) focused on PBT2, a derivative targeting amyloid-β, elucidating the complex mechanism of Cu(II) coordination by the drug. Their findings suggest a novel bis-ligand Cu(II) complex formation, contributing to our understanding of PBT2's action mechanism beyond simple metal sequestration. This research underscores the compound's relevance in developing treatments for neurodegenerative diseases (Summers, Roseman, Sopasis, et al., 2020).

properties

IUPAC Name

4,6-dichloro-2,8-dimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2N/c1-6-3-8(12)5-9-10(13)4-7(2)14-11(6)9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPJUQQYVCLNEHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C(C=C(N=C12)C)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70589019
Record name 4,6-Dichloro-2,8-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloro-2,8-dimethylquinoline

CAS RN

21629-51-6
Record name 4,6-Dichloro-2,8-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-dichloro-2,8-dimethylquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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